N-(3,4-difluorophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F2N4O2S/c1-26(2)10-5-11-27-18-7-4-3-6-15(18)20(25-21(27)29)30-13-19(28)24-14-8-9-16(22)17(23)12-14/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMIAYHPWXARQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-difluorophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 422.49 g/mol. The structure includes a difluorophenyl group and a hexahydroquinazolinyl moiety linked via a thioacetamide functional group. This configuration may influence its interaction with biological targets.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The presence of the dimethylamino group may enhance its lipophilicity and facilitate cellular uptake, thereby increasing its efficacy against various diseases.
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds with similar structures have shown low micromolar GI50 values against various cancer cell lines (e.g., HeLa cells), indicating strong growth inhibition at concentrations below 5 μM .
- Mechanistic Insights : Studies have demonstrated that these compounds can induce apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Broad-Spectrum Efficacy : Research suggests that related compounds exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) for some derivatives range from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Study 1: Anticancer Efficacy
A study investigated the effects of a structurally similar compound on leukemia cell lines. The results showed that treatment led to a significant reduction in cell viability (IC50 values around 0.3 µM), highlighting the compound's potential as a therapeutic agent against hematological malignancies .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of related thioacetamide derivatives. These compounds demonstrated remarkable efficacy against multidrug-resistant strains of bacteria, suggesting their potential role in treating infections where conventional antibiotics fail .
Data Summary
| Activity Type | Cell Line/Pathogen | Effect | Concentration (µM) |
|---|---|---|---|
| Anticancer | HeLa | Growth Inhibition | <5 |
| Anticancer | Leukemia Cells | IC50 Reduction | 0.3 |
| Antimicrobial | E. coli | MIC | 0.125 - 8 |
| Antimicrobial | S. aureus | MIC | 0.125 - 8 |
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of thioacetamides have been synthesized and evaluated for their cytotoxic effects against a variety of cancer cell lines. The incorporation of the hexahydroquinazoline moiety in the structure enhances its interaction with biological targets, potentially leading to improved efficacy against tumors.
Case Study:
A study focused on the synthesis of thioacetamide derivatives showed that specific modifications to the hexahydroquinazoline structure led to increased cytotoxicity against human cancer cell lines. The most effective derivative demonstrated an IC50 value in the low micromolar range, indicating substantial potential for development as an anticancer agent .
Antimicrobial Properties
The compound's thioacetamide group is known for its antimicrobial activity. Research has demonstrated that similar compounds can effectively inhibit bacterial growth and combat fungal infections. This is particularly relevant in the context of rising antibiotic resistance.
Case Study:
In a comparative study of various thioacetamide derivatives, it was found that certain compounds exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to disruption of bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound's pharmacological profile. Modifications to the fluorophenyl and thioacetamide groups can significantly alter biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Enhances lipophilicity and cellular uptake |
| Variation in Alkyl Chain | Affects binding affinity to target enzymes |
| Alteration of Thio Group | Modifies antimicrobial potency |
Future Directions in Research
Continued research is necessary to explore the full potential of N-(3,4-difluorophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide. Future studies should focus on:
- In Vivo Studies: To evaluate the pharmacokinetics and toxicity profiles.
- Combination Therapies: Investigating synergistic effects with existing treatments.
- Target Identification: Understanding specific biological targets for more tailored therapeutic approaches.
Chemical Reactions Analysis
Oxidation Reactions
The thioacetamide group (−S−C(=O)−N−) is susceptible to oxidation. Under controlled conditions with oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) , the sulfur atom is oxidized to sulfoxide (−SO−) or sulfone (−SO₂−) derivatives.
Example Reaction:
Reactions are typically conducted in polar aprotic solvents (e.g., dichloromethane) at 0–25°C.
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide derivative | 0–25°C, 2–4 hours in DCM | 60–75% |
| mCPBA | Sulfone derivative | RT, 6 hours in chloroform | 50–65% |
Nucleophilic Substitution
The electron-deficient 3,4-difluorophenyl ring may undergo nucleophilic aromatic substitution (NAS) under strong basic conditions. Fluorine atoms at the meta and para positions can be displaced by nucleophiles such as alkoxides or amines.
Example Reaction:
Reactions require anhydrous DMF as a solvent and elevated temperatures (80–100°C).
Reduction of the Quinazolinone Core
The hexahydroquinazolinone moiety can be reduced using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C). Reduction of the carbonyl group at position 2 yields a secondary alcohol or amine derivative.
| Reagent | Target Site | Product |
|---|---|---|
| LiAlH₄ | 2-Oxo group | 2-Hydroxyhexahydroquinazoline |
| H₂/Pd-C (10 atm) | Ring saturation | Fully saturated quinazoline |
Acylation and Alkylation
The dimethylaminopropyl side chain participates in Mannich reactions or quaternization with alkyl halides. For example, treatment with methyl iodide forms a quaternary ammonium salt, enhancing water solubility .
Example Reaction:
Hydrolysis of the Acetamide Linker
Under acidic (HCl) or basic (NaOH) conditions, the acetamide bond undergoes hydrolysis to yield a carboxylic acid and a thiolated quinazoline derivative .
Conditions:
-
Acidic hydrolysis : 6M HCl, reflux, 12 hours.
-
Basic hydrolysis : 2M NaOH, 60°C, 8 hours.
Complexation with Metal Ions
The sulfur and oxygen atoms in the thioacetamide group act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺). These complexes are studied for catalytic or antimicrobial applications.
Example Complex:
Photochemical Reactions
UV irradiation in the presence of singlet oxygen sensitizers (e.g., rose bengal) induces decarboxylation or ring-opening reactions at the thioacetamide moiety.
Analytical Techniques for Reaction Monitoring
-
Thin-layer chromatography (TLC) : Used to track reaction progress (silica gel GF254, ethyl acetate/hexane).
-
High-performance liquid chromatography (HPLC) : Quantifies purity post-reaction (C18 column, acetonitrile/water gradient).
-
NMR spectroscopy : Confirms structural changes (e.g., loss of fluorine signals in NAS products) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from the literature.
Table 1: Structural Comparison of Key Analogs
Substituent Effects on Physicochemical Properties
- Halogenation : The target compound’s 3,4-difluorophenyl group offers distinct electronic effects compared to AJ5d’s 4-fluorophenyl and 2-chlorophenyl groups. Fluorine’s electronegativity may enhance binding affinity to hydrophobic enzyme pockets, whereas chlorine in AJ5d increases molecular weight and steric bulk .
- Side Chains: The dimethylaminopropyl chain in the target compound introduces basicity and water solubility, contrasting with the thiazolidinone ring in AJ5d, which may restrict conformational flexibility .
Structural Conformation and Interactions
- The target compound’s hexahydroquinazoline core may adopt a more planar conformation, favoring intercalation with biological targets.
- Hydrogen Bonding: AJ5d and form hydrogen-bonded dimers (R²²(8) motif), whereas the dimethylaminopropyl group in the target compound may enable salt bridge formation in physiological environments .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-(3,4-difluorophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-hexahydroquinazolin-4-yl)thio)acetamide, and what are their critical optimization parameters?
- Methodology : The compound can be synthesized via carbodiimide-mediated coupling (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride [EDC·HCl]) between the carboxylic acid derivative of the hexahydroquinazolinone core and the thiol-containing acetamide precursor. Triethylamine is typically used as a base in dichloromethane at 273 K, followed by extraction with ice-cold aqueous HCl and purification via slow evaporation from methanol/acetone .
- Key parameters : Reaction temperature (≤273 K minimizes side reactions), stoichiometry of EDC·HCl (1:1 molar ratio with reactants), and solvent polarity for crystallization (methanol:acetone 1:1 yields high-purity crystals).
Q. How can researchers confirm the structural conformation of this compound, particularly the spatial arrangement of the difluorophenyl and hexahydroquinazolinone moieties?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, analogous structures (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) reveal dihedral angles between aromatic rings (e.g., 61.8° between dichlorophenyl and thiazol rings), which can guide predictions for the target compound .
- Alternative methods : Density Functional Theory (DFT) calculations paired with NMR (e.g., H-H NOESY to assess intramolecular interactions) .
Q. What standard assays are recommended for preliminary evaluation of this compound’s bioactivity?
- Methodology :
- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC quantification.
- Receptor antagonism : Competitive binding assays (e.g., MCH1 receptor, using radiolabeled ligands like H-SNAP-7941) .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., variable IC values across studies) be resolved for this compound?
- Methodology :
Batch consistency : Verify purity via HPLC (≥95%) and characterize impurities using LC-MS.
Assay standardization : Control variables like DMSO concentration (<0.1% in cell assays) and serum content in media.
Structural analogs : Compare with derivatives (e.g., sulfamoylphenyl-quinazolinones) to identify SAR trends. For instance, electron-withdrawing groups (e.g., -CF) on the phenyl ring enhance receptor binding affinity by ~30% .
Q. What strategies are effective for improving the solubility and bioavailability of this compound without altering its core pharmacophore?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide nitrogen.
- Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility (tested in pH 7.4 buffer).
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (100–200 nm size) improve cellular uptake by 2–3 fold .
Q. How can researchers elucidate the mechanism of action (MoA) of this compound when targeting kinase pathways?
- Methodology :
Kinase profiling : Use panels (e.g., KinomeScan) to identify off-target interactions.
Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts.
CRISPR-Cas9 knockout : Validate MoA by deleting putative targets (e.g., PI3K/AKT) and assessing resistance .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported crystallographic data (e.g., bond lengths vs. DFT predictions)?
- Methodology :
- Re-refinement : Re-analyze SC-XRD data with updated software (e.g., SHELXL-2023) to correct for thermal motion artifacts.
- Benchmarking : Compare with structurally similar compounds (e.g., 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide), where C–S bond lengths average 1.81 Å (experimental) vs. 1.79 Å (DFT) .
Experimental Design Tables
Key Findings from Literature
- Synthesis : Yields for analogous thioacetamide-quinazolinones range from 68% to 91%, with melting points >250°C indicating high thermal stability .
- Bioactivity : Substitution at the 3,4-difluorophenyl position correlates with enhanced MCH1 receptor binding (K < 50 nM) .
- Crystallography : Dihedral angles between aromatic systems in similar compounds deviate by ≤5° from DFT predictions, confirming computational reliability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
